molecular formula C9H2F6O2 B14295197 Pentafluorophenyl 2-fluoroprop-2-enoate CAS No. 114589-63-8

Pentafluorophenyl 2-fluoroprop-2-enoate

Cat. No.: B14295197
CAS No.: 114589-63-8
M. Wt: 256.10 g/mol
InChI Key: BMCZFRLMABFVMN-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-fluoroprop-2-enoate is a fluorinated ester compound characterized by a pentafluorophenyl (C₆F₅) group attached to a 2-fluoroprop-2-enoate moiety. The structure comprises an electron-deficient α,β-unsaturated ester, where the fluorine substituents on both the aromatic ring and the propenoate backbone enhance its electrophilicity and thermal stability.

Properties

CAS No.

114589-63-8

Molecular Formula

C9H2F6O2

Molecular Weight

256.10 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-fluoroprop-2-enoate

InChI

InChI=1S/C9H2F6O2/c1-2(10)9(16)17-8-6(14)4(12)3(11)5(13)7(8)15/h1H2

InChI Key

BMCZFRLMABFVMN-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)F

Origin of Product

United States

Preparation Methods

Pentafluorophenyl 2-fluoroprop-2-enoate can be synthesized by reacting pentafluorophenol with acrylic acid under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Pentafluorophenyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentafluorophenyl 2-fluoroprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a crosslinking agent and a monomer in polymer synthesis.

    Biology: The compound is utilized in enzyme immobilization and protein mimicry studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of coatings and other materials

Mechanism of Action

The mechanism of action of pentafluorophenyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or proteins, altering their activity. The compound’s fluorinated aromatic structure allows it to participate in various chemical reactions, influencing its behavior and effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of structurally related fluorinated propenoate esters reveals distinct substitution patterns and functional group effects:

Compound Name Structural Features Fluorination Pattern Key Properties/Applications Reference
Pentafluorophenyl 2-fluoroprop-2-enoate Pentafluorophenyl ester, 2-fluoro substituent on propenoate Aromatic (C₆F₅), aliphatic (C-F) High electrophilicity for polymerization; potential use in fluoropolymer synthesis -
[6,6]-Phenyl-C61 butyric acid pentafluorophenyl ester (PC61BPF) Fullerene derivative with pentafluorophenyl ester Aromatic (C₆F₅) Stabilizes polymer:PCBM blends in solar cells via supramolecular interactions
Perfluoroalkylsulfonyl propenoates (e.g., CAS 66008-70-6) Prop-2-enoate esters with perfluoroalkylsulfonyl chains (e.g., C₄F₆Cl, C₅F₁₁SO₂) Aliphatic (perfluoroalkyl) High hydrophobicity; likely used as surfactants or fluoropolymer precursors
Methyl 2-[hydroxy(pentafluorophenyl)methyl]prop-2-enoate Pentafluorophenyl group with hydroxymethyl substituent on propenoate Aromatic (C₆F₅), hydroxyl group Hydrogen bonding capability; potential crosslinking agent in polymer networks

Reactivity and Stability

  • Electrophilicity: The 2-fluoro substituent on the propenoate moiety in this compound increases the electron-withdrawing nature of the α,β-unsaturated ester, enhancing reactivity in Michael additions or radical polymerizations compared to non-fluorinated analogs. This contrasts with ’s compound, where a hydroxyl group introduces nucleophilic character .
  • Thermal Stability: The pentafluorophenyl group improves thermal resistance, as seen in PC61BPF, which suppresses aggregation in polymer solar cells at 130°C . Similar stabilization mechanisms may apply to this compound in high-temperature applications.
  • Solubility: Perfluoroalkylsulfonyl propenoates () exhibit higher hydrophobicity than aromatic fluorinated esters, making them suitable for non-polar matrices. This compound’s solubility likely balances polar (ester) and non-polar (fluorinated aryl) regions .

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